
1-Aminopiperidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminopiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2 and a molecular weight of 180.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1-aminopiperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using a cobalt-based catalyst in water as a solvent . This method is advantageous due to its high yield and selectivity. Industrial production methods often involve the use of multicomponent reactions and cyclization processes to achieve the desired product efficiently .
Análisis De Reacciones Químicas
1-Aminopiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Aminopiperidine-3-carboxylic acid hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-aminopiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Aminopiperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Piperidine-3-carboxylic acid: Similar structure but without the amino group at the 1-position.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C6H13ClN2O2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
1-aminopiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-8-3-1-2-5(4-8)6(9)10;/h5H,1-4,7H2,(H,9,10);1H |
Clave InChI |
BYUMWEBXCLCNDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


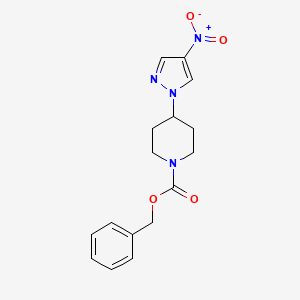
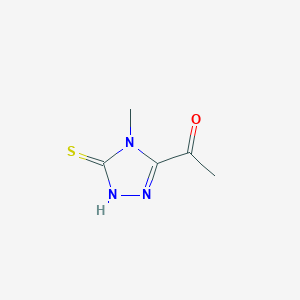
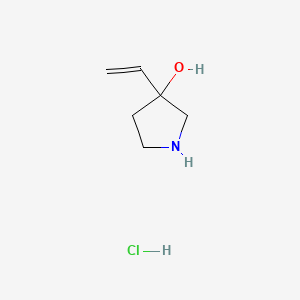
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
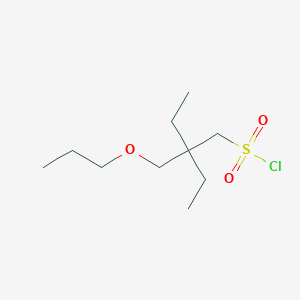
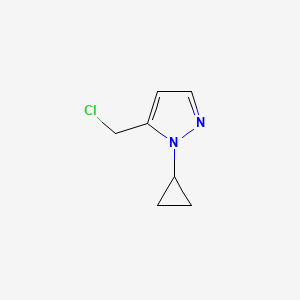
![5-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301843.png)
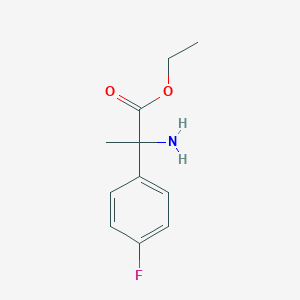


![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)



